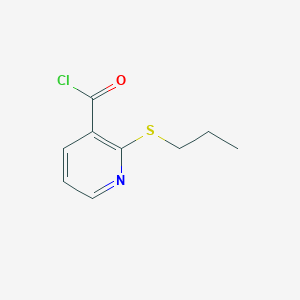

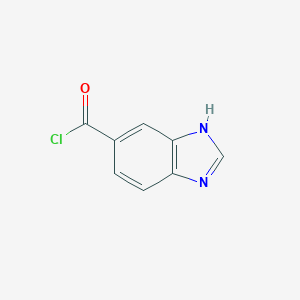

1H-Benzimidazole-6-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

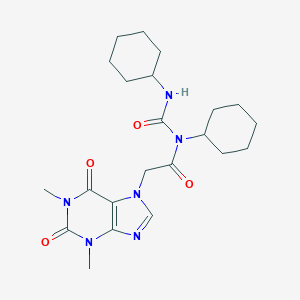

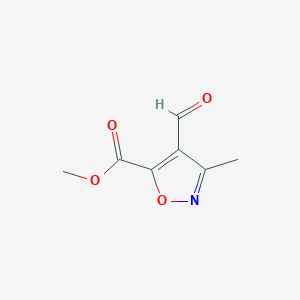

1H-Benzimidazole-6-carbonyl chloride (6-Cl-Bz-H) is an organic compound which is used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also known as 6-chloro-1H-benzimidazole, 6-chlorobenzimidazole, and 6-chloro-1H-benzimidazole-1-carboxylic acid chloride. 6-Cl-Bz-H has a wide range of applications in the synthesis of organic compounds and is used as a starting material for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemistry and Properties

1H-Benzimidazole-6-carbonyl chloride is involved in the synthesis of complex molecules due to its reactivity and ability to form stable structures. Boča et al. (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), summarizing their preparation, properties, and potential applications in spectroscopy, magnetism, and electrochemistry, suggesting areas for further research in this domain Boča, Jameson, & Linert, 2011.

Biological Activities

The benzimidazole core, including derivatives such as this compound, is recognized for its broad biological activity. This includes applications in anticancer, antifungal, and antibacterial research. For instance, Yimer and Fekadu (2015) explored the synthesis of purine/benzimidazole hybrids, showing improved biological activity, highlighting the potential of benzimidazole derivatives in developing new therapeutic agents Yimer & Fekadu, 2015.

Mechanism of Action in Biological Systems

The mode of action of benzimidazole derivatives, including those derived from this compound, often involves inhibition of microtubule assembly, a crucial process in cell division and growth. Davidse (1986) provided insights into this mechanism, particularly in the context of fungicides and potential cancer therapeutics Davidse, 1986.

Therapeutic Potential

The therapeutic potential of benzimidazole compounds, derived from intermediates like this compound, spans various areas, including antimicrobial and anticancer applications. Babbar, Swikriti, and Arora (2020) reviewed the diverse pharmacological activities associated with benzimidazole derivatives, emphasizing their significance in drug discovery and development Babbar, Swikriti, & Arora, 2020.

Future Directions

Benzimidazole and its derivatives, including 1H-Benzimidazole-6-carbonyl chloride, have shown significant potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new molecules of the benzimidazole nucleus for potential therapeutic applications .

Mechanism of Action

Target of Action

For instance, carbendazim, a benzimidazole derivative, has been reported to target the liver, male germ cells, blood, and the thyroid gland .

Mode of Action

For example, carbendazim, a benzimidazole derivative, is known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

For instance, benzimidazole compounds have been found to disrupt microtubule assembly, which is a crucial process in cell division .

Pharmacokinetics

It’s worth noting that benzimidazole compounds, in general, have been found to exhibit good bioavailability and stability .

Result of Action

Benzimidazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Action Environment

It’s worth noting that the synthesis of benzimidazole derivatives has been reported to be influenced by various environmental conditions .

Biochemical Analysis

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

3H-benzimidazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSJISIUDGGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568260 |

Source

|

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160882-30-4 |

Source

|

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)